4-[3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID
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Overview
Description
4-[3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.5 g/mol. This compound belongs to the class of heterocyclic compounds, specifically those containing a triazine ring fused with a benzoxazepine ring. The presence of a hexylthio group and a benzoic acid moiety further adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 4-[3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID involves multiple steps, typically starting with the formation of the triazine ring. This can be achieved through a [4+2] cycloaddition reaction involving appropriate precursors Industrial production methods may involve microwave-assisted synthesis or solid-phase synthesis to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hexylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazine ring can be reduced to form dihydro derivatives.
Substitution: The benzoxazepine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
4-[3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazine ring can interact with nucleic acids, potentially inhibiting DNA replication. The hexylthio group can interact with cellular membranes, affecting membrane fluidity and function. The benzoic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other triazine and benzoxazepine derivatives, such as:
- 4-Substituted 2,3-dihydro-11H-[1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indolium halides .
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols . Compared to these compounds, 4-[3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID is unique due to the presence of the hexylthio group and the benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid |
InChI |
InChI=1S/C23H24N4O3S/c1-2-3-4-7-14-31-23-25-21-19(26-27-23)17-8-5-6-9-18(17)24-20(30-21)15-10-12-16(13-11-15)22(28)29/h5-6,8-13,20,24H,2-4,7,14H2,1H3,(H,28,29) |
InChI Key |
ZYFZHCMGTFQTOE-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1 |
Origin of Product |
United States |
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